molecular formula C18H36O2 B013414 Palmityl acetate CAS No. 629-70-9

Palmityl acetate

Cat. No.: B013414
CAS No.: 629-70-9
M. Wt: 284.5 g/mol
InChI Key: LSTDYDRCKUBPDI-UHFFFAOYSA-N
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Description

Hexadecyl acetate, also known as palmityl acetate, is an organic compound with the molecular formula C18H36O2. It is a white, waxy solid at room temperature and is commonly used in various industrial and scientific applications. This compound is an ester formed from hexadecanol (cetyl alcohol) and acetic acid.

Biochemical Analysis

Biochemical Properties

Palmityl acetate is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to affect the membrane affinity of substrate proteins, altering their subcellular localization, stability, and protein-protein interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the presence of this compound on a protein affects how the protein interacts with lipids and proteins in a membrane compartment .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The attachment of palmityl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, this compound is involved in the synthesis of palmitic acid, a common saturated fatty acid in the human body .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, the attachment of palmityl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl acetate can be synthesized through the esterification of hexadecanol with acetic acid. The reaction typically involves heating hexadecanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

C16H33OH+CH3COOHC16H33OCOCH3+H2O\text{C16H33OH} + \text{CH3COOH} \rightarrow \text{C16H33OCOCH3} + \text{H2O} C16H33OH+CH3COOH→C16H33OCOCH3+H2O

Industrial Production Methods: In industrial settings, hexadecyl acetate is produced by reacting hexadecanol with acetic anhydride or acetyl chloride. These methods are preferred due to their higher efficiency and yield. The reaction with acetic anhydride is as follows:

C16H33OH+(CH3CO)2OC16H33OCOCH3+CH3COOH\text{C16H33OH} + (\text{CH3CO})2\text{O} \rightarrow \text{C16H33OCOCH3} + \text{CH3COOH} C16H33OH+(CH3CO)2O→C16H33OCOCH3+CH3COOH

Chemical Reactions Analysis

Types of Reactions: Hexadecyl acetate primarily undergoes hydrolysis, saponification, and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, hexadecyl acetate can be hydrolyzed back to hexadecanol and acetic acid.

    Saponification: When treated with a strong base such as sodium hydroxide, hexadecyl acetate undergoes saponification to form hexadecanol and sodium acetate.

    Transesterification: Hexadecyl acetate can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Saponification: Sodium hydroxide, water

    Transesterification: Alcohols, acid or base catalysts

Major Products:

    Hydrolysis: Hexadecanol, acetic acid

    Saponification: Hexadecanol, sodium acetate

    Transesterification: Various esters depending on the alcohol used

Scientific Research Applications

Hexadecyl acetate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Acts as a pheromone component in certain insect species, aiding in studies of insect behavior and communication.

    Medicine: Utilized in the formulation of pharmaceuticals and cosmetics due to its emollient properties.

    Industry: Employed as a plasticizer, lubricant, and in the production of fragrances and flavors.

Comparison with Similar Compounds

    Octadecyl acetate: Similar in structure but with a longer carbon chain.

    Dodecyl acetate: Shorter carbon chain, different physical properties.

    Cetyl alcohol: The alcohol precursor to hexadecyl acetate, used in similar applications but with different chemical properties.

Properties

IUPAC Name

hexadecyl acetate
Source PubChem
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InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTDYDRCKUBPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2052312
Record name Hexadecyl acetate
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Molecular Weight

284.5 g/mol
Source PubChem
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Physical Description

Liquid; [Aldrich MSDS]
Record name Cetyl acetate
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CAS No.

629-70-9
Record name Hexadecyl acetate
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Record name Cetyl acetate
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Record name Hexadecyl acetate
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Record name 1-Hexadecanol, 1-acetate
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Record name Hexadecyl acetate
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Record name Hexadecyl acetate
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Record name CETYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Hexadecyl acetate?

A1: Hexadecyl acetate possesses the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol.

Q2: Is there any spectroscopic data available for Hexadecyl acetate?

A2: Yes, studies have utilized Raman spectroscopy to investigate the rotational isomerism and molecular conformation of ethyl through Hexadecyl acetates. [, ]

Q3: How does the chain length of aliphatic acetates impact their half-lives in controlled-release formulations?

A3: Research on PVC-resin-controlled release formulations revealed that increasing the aliphatic chain length by two methylene groups led to a 7.5-fold increase in half-lives at 27°C. []

Q4: What is the effect of temperature on the stability of Hexadecyl acetate in controlled-release formulations?

A4: Studies indicate that the half-life of Hexadecyl acetate significantly decreased with increasing temperatures in plasticized polyvinyl chloride (PVC) formulations. []

Q5: In what biological contexts is Hexadecyl acetate found?

A5: Hexadecyl acetate is a common component of insect sex pheromones, especially in Lepidoptera. It's also found in the defensive secretions of certain insects and the fruits of some plants. [, , , , , ]

Q6: How does the presence of Hexadecyl acetate affect the attractiveness of pheromone blends for Cryptophlebia leucotreta?

A7: Research shows that adding 10% Hexadecyl acetate to the optimal blend of (E)-8-dodecenyl acetate and (Z)-8-dodecenyl acetate did not significantly enhance the capture of male Cryptophlebia leucotreta moths. []

Q7: Is there evidence that Hexadecyl acetate acts as a pheromone in mammals?

A9: Yes, Hexadecyl acetate is a known pheromone in male mice (Mus musculus), secreted by their preputial glands. It plays a role in sexual attraction and possibly communicates dominance status. [, ] Interestingly, this pheromone triggers different neural pathways in the vomeronasal systems of male and female mice, leading to distinct behavioral responses. []

Q8: How does the structure of Hexadecyl acetate relate to its function as a pheromone component?

A10: The chain length and functional group are crucial for the pheromonal activity of Hexadecyl acetate. For example, in moths, altering the chain length or the presence of unsaturation can significantly impact its attractiveness to males. [, ] In ants, the combination of Hexadecyl acetate with other specific compounds is essential for triggering alarm responses. []

Q9: What analytical techniques are commonly employed to study Hexadecyl acetate?

A11: Researchers often use coupled gas chromatography-mass spectrometry (GC-MS) to identify and quantify Hexadecyl acetate in biological samples like pheromone gland extracts or environmental samples. [, , , , , ]

Q10: What is known about the environmental fate and degradation of Hexadecyl acetate?

A12: While specific data on the environmental degradation of Hexadecyl acetate is limited in the provided research, its use as a pheromone component in pest management suggests it likely undergoes degradation in the environment, potentially through processes like photolysis, hydrolysis, and microbial degradation. [, ]

Q11: Are there viable alternatives or substitutes for Hexadecyl acetate, particularly in pest management applications?

A13: The search for alternatives to broad-spectrum insecticides has prompted investigations into pheromone-based pest control strategies. Researchers are exploring different pheromone blends and formulations for species-specific targeting, potentially reducing reliance on Hexadecyl acetate while minimizing environmental impact. [, ]

Q12: What are some valuable research resources for studying Hexadecyl acetate and related compounds?

A14: Key resources include databases like Pherobase (for pheromone data) and repositories of chemical standards. Analytical techniques like GC-MS, electroantennography (for insect olfaction), and behavioral assays are crucial tools for research. [, , ]

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